molecular formula C14H28N2O4S2 B1674853 L-Lysine, mono-1,2-dithiolane-3-pentanoate CAS No. 20902-53-8

L-Lysine, mono-1,2-dithiolane-3-pentanoate

Cat. No.: B1674853
CAS No.: 20902-53-8
M. Wt: 352.5 g/mol
InChI Key: WCHWQPTUXDMALZ-ZSCHJXSPSA-N
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Description

This compound is primarily known for its role as a substrate for lipoamidase, an enzyme involved in various biochemical processes . L-Lysine is crucial for protein synthesis, while thioctic acid is a potent antioxidant that plays a role in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Lysine thioctate involves the reaction of L-lysine with thioctic acid. One method involves dissolving thioctic acid in a mixed solvent of ethanol and ethyl acetate at a temperature of 55-60°C. A solution of L-lysine in ethanol is then added dropwise, and the mixture is allowed to react for a couple of hours. The product is then crystallized by cooling the solution .

Industrial Production Methods: Industrial production of L-Lysine thioctate typically involves microbial fermentation processes. L-lysine is produced through the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum. The fermentation process is optimized to achieve high yields and purity of L-lysine, which is then reacted with thioctic acid to produce L-Lysine thioctate .

Chemical Reactions Analysis

Types of Reactions: L-Lysine thioctate undergoes various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. For instance, it reacts with ethylacetimidate in a nucleophilic substitution reaction to form amidino derivatives .

Common Reagents and Conditions:

    Nucleophilic Substitution: Ethylacetimidate is used as a reagent under mild conditions to form amidino derivatives.

    Oxidation-Reduction: Thioctic acid, a component of L-Lysine thioctate, can undergo redox reactions due to its disulfide bond.

Major Products: The major products formed from these reactions include various derivatives of L-Lysine thioctate, such as amidino derivatives and reduced forms of thioctic acid .

Scientific Research Applications

L-Lysine thioctate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysine thioctate involves its interaction with lipoamidase, which catalyzes the hydrolysis of the compound. Thioctic acid, a component of L-Lysine thioctate, acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound also influences various metabolic pathways, including those involved in energy production and protein synthesis .

Comparison with Similar Compounds

  • DL-Lysine dihydrochloride
  • Lysine monohydrate
  • Lysine Orotate
  • L-Lysine (S)-maleate
  • D-Lysine monohydrochloride
  • L-Lysine, sulfite (2:1)

Comparison: L-Lysine thioctate is unique due to its combination of L-lysine and thioctic acid, which imparts both amino acid and antioxidant properties. Unlike other lysine derivatives, L-Lysine thioctate can act as a substrate for lipoamidase, making it valuable in enzymatic studies. Additionally, the antioxidant properties of thioctic acid make L-Lysine thioctate beneficial in medical applications, particularly in conditions involving oxidative stress .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHWQPTUXDMALZ-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943159
Record name 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20902-53-8
Record name L-Lysine, 1,2-dithiolane-3-pentanoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20902-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lipoyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine, mono-1,2-dithiolane-3-pentanoate
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